4-Methyl-1,2-dithiolane-4-carboxamide 4-Methyl-1,2-dithiolane-4-carboxamide
Brand Name: Vulcanchem
CAS No.: 208243-73-6
VCID: VC2539925
InChI: InChI=1S/C5H9NOS2/c1-5(4(6)7)2-8-9-3-5/h2-3H2,1H3,(H2,6,7)
SMILES: CC1(CSSC1)C(=O)N
Molecular Formula: C5H9NOS2
Molecular Weight: 163.3 g/mol

4-Methyl-1,2-dithiolane-4-carboxamide

CAS No.: 208243-73-6

Cat. No.: VC2539925

Molecular Formula: C5H9NOS2

Molecular Weight: 163.3 g/mol

* For research use only. Not for human or veterinary use.

4-Methyl-1,2-dithiolane-4-carboxamide - 208243-73-6

Specification

CAS No. 208243-73-6
Molecular Formula C5H9NOS2
Molecular Weight 163.3 g/mol
IUPAC Name 4-methyldithiolane-4-carboxamide
Standard InChI InChI=1S/C5H9NOS2/c1-5(4(6)7)2-8-9-3-5/h2-3H2,1H3,(H2,6,7)
Standard InChI Key GUZRHBSIAMFARD-UHFFFAOYSA-N
SMILES CC1(CSSC1)C(=O)N
Canonical SMILES CC1(CSSC1)C(=O)N

Introduction

Chemical Structure and Properties

Structural Characteristics

4-Methyl-1,2-dithiolane-4-carboxamide (CAS: 208243-73-6) features a 1,2-dithiolane core structure with a methyl group and carboxamide group attached at the 4-position carbon. The molecular formula is C5H9NOS2 with a molar mass of 163.26 g/mol . The compound can be considered an amide derivative of 4-methyl-1,2-dithiolane-4-carboxylic acid (CAS: 208243-72-5), where the carboxylic acid group has been converted to a carboxamide group.

The dithiolane ring is characterized by its disulfide bond between positions 1 and 2, creating a relatively strained five-membered ring that contributes to its chemical reactivity. The quaternary carbon at position 4 bears both the methyl substituent and the carboxamide group, resulting in a unique structural arrangement that influences the compound's physical and chemical properties.

Physical and Chemical Properties

Table 1: Key Physical and Chemical Properties of 4-Methyl-1,2-dithiolane-4-carboxamide

PropertyValueNotes
Molecular FormulaC5H9NOS2Contains carbon, hydrogen, nitrogen, oxygen, and sulfur
Molar Mass163.26 g/molCalculated from atomic weights
Physical StateSolidAt standard temperature and pressure
SolubilityModerate in polar organic solventsSimilar to related dithiolane compounds
Storage Condition2-8°CRecommended for stability
CAS Number208243-73-6Chemical Abstracts Service registry number

Comparative Analysis

Table 2: Comparison of 4-Methyl-1,2-dithiolane-4-carboxamide with Related Compounds

CompoundMolecular FormulaMolar Mass (g/mol)Key Structural Difference
4-Methyl-1,2-dithiolane-4-carboxamideC5H9NOS2163.26Contains carboxamide group at position 4
4-Methyl-1,2-dithiolane-4-carboxylic acidC5H8O2S2164.25Contains carboxylic acid group at position 4
Asparagusic acid (1,2-dithiolane-4-carboxylic acid)C4H6O2S2150.22Lacks methyl group at position 4
4-Methyl-1,2-dithiolaneC4H8S2120.24Lacks carboxamide group at position 4

Synthesis Methods

General Synthetic Approaches

The synthesis of 4-Methyl-1,2-dithiolane-4-carboxamide typically involves the conversion of the corresponding carboxylic acid (4-Methyl-1,2-dithiolane-4-carboxylic acid) to the amide derivative. Based on synthetic approaches for similar compounds, several methods can be employed for this transformation.

Amidation via Coupling Reagents

One of the most effective methods for synthesizing 4-Methyl-1,2-dithiolane-4-carboxamide involves the use of coupling reagents such as HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) in the presence of a base like DIPEA (N,N-diisopropylethylamine). This approach has been successfully applied to the synthesis of similar amide derivatives of 1,2-dithiolane-4-carboxylic acid .

The general procedure typically involves:

  • Dissolving 4-Methyl-1,2-dithiolane-4-carboxylic acid in a mixture of DCM/DMF (10:1)

  • Adding HATU (1.2 equivalents) in one portion

  • Adding DIPEA (1.2 equivalents)

  • Stirring the reaction mixture under an inert atmosphere at room temperature for approximately 16 hours

  • Purifying the product by extraction and column chromatography

The reaction proceeds through the activation of the carboxylic acid by HATU, followed by nucleophilic attack by ammonia or an ammonia equivalent to form the carboxamide product.

Amidation via Acyl Azide

Another approach involves the formation of an acyl azide intermediate, which can undergo Curtius rearrangement and subsequent trapping to form the carboxamide. This method has been applied to related dithiolane compounds and could be adapted for the synthesis of 4-Methyl-1,2-dithiolane-4-carboxamide .

The procedure typically involves:

  • Hydrolysis of an ester derivative to the corresponding carboxylic acid

  • Reaction with diphenylphosphoryl azide (DPPA) to form the acyl azide

  • Curtius rearrangement and trapping to form the amide product

T3P-Mediated Amidation

Propylphosphonic anhydride (T3P) has been employed as an efficient coupling reagent for the synthesis of amide derivatives of dithiolane-4-carboxylic acid . This approach could be applied to the synthesis of 4-Methyl-1,2-dithiolane-4-carboxamide.

The general procedure involves:

  • Mixing 4-Methyl-1,2-dithiolane-4-carboxylic acid with ammonia in a mixture of EtOAc/pyridine

  • Adding T3P solution (50% in EtOAc) dropwise at low temperature

  • Allowing the reaction to proceed at room temperature until completion

  • Purifying the product by extraction and column chromatography

Chemical Reactivity

Dithiolane Ring Reactivity

The 1,2-dithiolane ring in 4-Methyl-1,2-dithiolane-4-carboxamide exhibits characteristic reactivity patterns associated with disulfide bonds. The ring tension in the five-membered dithiolane structure contributes to its reactivity, particularly in thiol-disulfide exchange reactions .

Reduction Reactions

The disulfide bond in the dithiolane ring can undergo reduction to form the corresponding dithiol. Common reducing agents include dithiothreitol (DTT), tris(2-carboxyethyl)phosphine (TCEP), and sodium borohydride (NaBH4). The reduction of the disulfide bond can significantly alter the compound's physicochemical properties and biological activities.

Thiol-Disulfide Exchange

The disulfide bond can participate in thiol-disulfide exchange reactions with other thiols, a process that is particularly relevant in biological systems. This exchange reaction is often rapid and reversible, allowing for dynamic interactions with biological thiols such as glutathione and protein thiols .

Oxidation Reactions

While the dithiolane ring already contains a disulfide bond, the sulfur atoms can undergo further oxidation to form sulfoxides and sulfones. These oxidation reactions can be mediated by various oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid, or potassium permanganate.

Carboxamide Group Reactivity

The carboxamide group in 4-Methyl-1,2-dithiolane-4-carboxamide can participate in various reactions characteristic of amides:

Hydrolysis

Under acidic or basic conditions, the carboxamide group can undergo hydrolysis to form the corresponding carboxylic acid (4-Methyl-1,2-dithiolane-4-carboxylic acid) and ammonia. The hydrolysis reaction typically requires elevated temperatures and prolonged reaction times due to the relative stability of the amide bond.

Reduction

The carboxamide group can be reduced to form the corresponding amine using strong reducing agents such as lithium aluminum hydride (LiAlH4) or borane complexes (BH3·THF). This transformation converts the carboxamide functional group to a primary amine, significantly altering the compound's properties.

Dehydration

Under appropriate conditions, the carboxamide group can undergo dehydration to form the corresponding nitrile. This reaction typically requires dehydrating agents such as phosphorus pentoxide (P2O5), thionyl chloride (SOCl2), or trifluoroacetic anhydride (TFAA).

Biological Activity and Applications

CompoundIC50 (μM)Cytotoxicity ProfileNotes
1,2-Dithiolane-4-carboxylic acid analogs5.3-186.0VariableActivity dependent on specific structural features
N-(4-Methoxyphenyl)-1,2-dithiolane-4-carboxamideNot specifiedModerateSynthesized with 38% yield
4-Methyl-1,2-dithiolane-4-carboxamideNot determinedNot determinedPotential activity due to structural similarity

Cellular Transport Applications

The dithiolane structure in 4-Methyl-1,2-dithiolane-4-carboxamide may facilitate intracellular transport of molecular cargoes. Research on asparagusic acid and its derivatives has highlighted their potential use in drug delivery systems, where the dithiolane moiety enhances cellular uptake through thiol-mediated mechanisms .

The significance of the 1,2-dithiolane ring tension in dithiol-mediated uptake has been discussed in recent literature, emphasizing its application in intracellular transport of molecular cargoes . This property could make 4-Methyl-1,2-dithiolane-4-carboxamide valuable in the development of drug delivery systems for therapeutic agents with poor cellular penetration.

Antioxidant Properties

Related dithiolane compounds have demonstrated antioxidant capabilities, particularly in protecting cells from oxidative stress. This antioxidant activity is believed to stem from the disulfide bond's ability to participate in redox reactions, effectively scavenging reactive oxygen species .

For 4-Methyl-1,2-dithiolane-4-carboxamide, this potential antioxidant activity could be valuable in various applications, including skin protection formulations designed to counter oxidative damage caused by UV exposure and environmental stressors.

Structure-Activity Relationships

Role of the Dithiolane Ring

The 1,2-dithiolane ring is crucial for the biological activity of 4-Methyl-1,2-dithiolane-4-carboxamide and related compounds. The disulfide bond within this ring can interact with biological thiols, particularly the selenocysteine residue in the active site of TrxR, leading to enzyme inhibition .

Research on various 1,2-dithiolane derivatives has demonstrated that the presence and integrity of the dithiolane ring are essential for TrxR inhibitory activity. Modifications that disrupt or significantly alter the dithiolane structure typically result in reduced biological activity .

Importance of the Carboxamide Group

The carboxamide group in 4-Methyl-1,2-dithiolane-4-carboxamide likely influences its physicochemical properties and biological activities in several ways:

  • Hydrogen bonding: The carboxamide group can form hydrogen bonds with biological targets, potentially enhancing binding affinity and specificity.

  • Metabolic stability: Compared to the corresponding carboxylic acid or ester, the carboxamide group may offer improved metabolic stability.

  • Membrane permeability: The neutral carboxamide group typically exhibits better membrane permeability than the ionized carboxylic acid group.

Studies on related compounds have shown that the nature of the substituent at position 4 of the dithiolane ring can significantly impact biological activity, suggesting that the carboxamide group in 4-Methyl-1,2-dithiolane-4-carboxamide may play a crucial role in determining its specific activities .

Effect of the Methyl Substituent

The methyl group at position 4 of the dithiolane ring in 4-Methyl-1,2-dithiolane-4-carboxamide likely influences its properties and activities through several mechanisms:

  • Steric effects: The methyl group introduces steric bulk at position 4, potentially affecting interactions with biological targets.

  • Electronic effects: The electron-donating nature of the methyl group can influence the electronic properties of the dithiolane ring and adjacent functional groups.

  • Lipophilicity: The methyl substituent increases the lipophilicity of the compound, potentially enhancing membrane permeability.

Comparative studies of methylated and non-methylated dithiolane derivatives could provide valuable insights into the specific contributions of the methyl substituent to the properties and activities of 4-Methyl-1,2-dithiolane-4-carboxamide.

Research Applications

Medicinal Chemistry

In medicinal chemistry, 4-Methyl-1,2-dithiolane-4-carboxamide represents a valuable scaffold for the development of novel therapeutic agents, particularly in the following areas:

Cancer Therapy

The potential TrxR inhibitory activity of 4-Methyl-1,2-dithiolane-4-carboxamide makes it a candidate for cancer therapy research. Studies on related compounds have demonstrated selective cytotoxicity towards cancer cells, suggesting promising applications in oncology .

Anti-Inflammatory Therapy

Dithiolane compounds have shown anti-inflammatory properties through modulation of cellular pathways involved in inflammatory responses. 4-Methyl-1,2-dithiolane-4-carboxamide could be investigated for similar applications in treating inflammatory conditions .

Redox-Modulating Therapy

The ability of the dithiolane moiety to participate in redox reactions suggests potential applications in treating conditions associated with oxidative stress, such as neurodegenerative diseases, cardiovascular disorders, and aging-related pathologies.

Biochemical Research

In biochemical research, 4-Methyl-1,2-dithiolane-4-carboxamide can serve as a valuable tool for investigating various biological processes:

Enzyme Mechanism Studies

As a potential TrxR inhibitor, this compound can be used to probe the catalytic mechanism of thioredoxin reductase and related enzymes, providing insights into their structure-function relationships and biological roles.

Cellular Redox Investigations

The dithiolane structure makes 4-Methyl-1,2-dithiolane-4-carboxamide useful for studying cellular redox processes, including thiol-disulfide exchange reactions and their role in cell signaling and redox homeostasis.

Protein-Ligand Interaction Studies

The distinctive structural features of 4-Methyl-1,2-dithiolane-4-carboxamide make it valuable for investigating protein-ligand interactions, particularly those involving cysteine or selenocysteine residues.

Drug Delivery Applications

The dithiolane moiety in 4-Methyl-1,2-dithiolane-4-carboxamide can facilitate cellular uptake through thiol-mediated mechanisms, suggesting potential applications in drug delivery systems :

Intracellular Delivery of Therapeutics

By conjugating therapeutic agents to 4-Methyl-1,2-dithiolane-4-carboxamide or related structures, researchers can potentially enhance their cellular uptake and intracellular delivery, improving efficacy for drugs with poor membrane permeability.

Targeted Delivery Systems

The dithiolane structure can be incorporated into targeted delivery systems, where the disulfide bond provides a mechanism for selective release of therapeutic agents in response to intracellular redox conditions.

Enhanced Bioavailability

Synthesis and Characterization Challenges

Synthetic Challenges

The synthesis of 4-Methyl-1,2-dithiolane-4-carboxamide presents several challenges that researchers must address:

Disulfide Bond Formation

The formation and maintenance of the disulfide bond in the dithiolane ring require careful control of reaction conditions to prevent undesired redox reactions or ring-opening processes.

Stereochemical Considerations

Future Research Directions

Structure-Activity Relationship Studies

Future research on 4-Methyl-1,2-dithiolane-4-carboxamide could focus on comprehensive structure-activity relationship studies to elucidate the specific contributions of various structural features to its biological activities. These studies could involve:

  • Systematic modification of the carboxamide group

  • Variation in the substituents at position 4

  • Investigation of ring size and disulfide bond position effects

Biological Activity Profiling

A detailed characterization of the biological activities of 4-Methyl-1,2-dithiolane-4-carboxamide would provide valuable insights into its potential therapeutic applications. This could include:

  • Specific assays for TrxR inhibition

  • Evaluation of cytotoxicity against various cancer cell lines

  • Assessment of anti-inflammatory and antioxidant properties

  • Investigation of cellular uptake and biodistribution

Drug Delivery Applications

The development of 4-Methyl-1,2-dithiolane-4-carboxamide-based drug delivery systems represents a promising research direction. Future studies could explore:

  • Conjugation strategies for various therapeutic agents

  • Evaluation of cellular uptake efficiency

  • Investigation of redox-responsive release mechanisms

  • Development of targeted delivery systems

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